Disodium oleamido diethylene glycol 2-sulfosuccinate

Description

Chemical Identity and Nomenclature

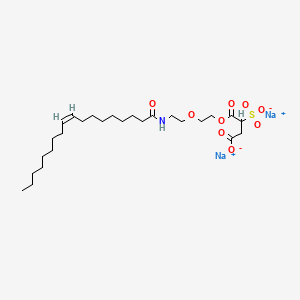

Disodium oleamido diethylene glycol 2-sulfosuccinate is systematically named disodium 4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate, reflecting its structural components: an oleamide group, diethylene glycol spacer, and sulfosuccinate moiety. The compound’s stereochemistry is racemic, with one E/Z center and no defined stereocenters, resulting in optical inactivity. Its SMILES notation,

$$ \text{[Na+].[Na+].CCCCCCCC\C=C/CCCCCCCC(=O)NCCOCCOC(=O)CC(C([O-])=O)S([O-])(=O)=O} $$,

and InChI key,

$$ \text{XPRSVZMAQWNZLS-XXAVUKJNSA-L} $$,

encode the Z-configuration of the olefinic bond and the spatial arrangement of functional groups. Registries such as CAS (68227-80-5) and FDA UNII (W0A37B94Z3) provide standardized identifiers for industrial and regulatory use.

The molecular architecture features a $$ \text{C}_{18} $$ oleic acid chain linked via an amide bond to diethylene glycol, which bridges to the sulfosuccinate group. This design confers amphiphilicity, with the unsaturated alkyl chain enabling fluidity and the sulfonate group ensuring water solubility. The diethylene glycol spacer enhances molecular flexibility, improving compatibility with polar and nonpolar phases in emulsions.

Historical Development and Patent Landscape

The synthesis of this compound emerged from broader innovations in sulfosuccinate chemistry. Early patents, such as US4154955A (1996), detailed methods for synthesizing sulfosuccinate ester-amides by reacting maleic anhydride with fatty acid alkanolamides, followed by sulfonation and neutralization. These protocols laid the groundwork for derivatives incorporating glycol spacers, as seen in US20010031712A1 (2001), which highlighted surfactant blends of alkyl ether sulfates and sulfosuccinates for enhanced foaming in cleaning products.

A pivotal advancement occurred with US9320697B2 (2016), which disclosed structured liquid crystalline formulations combining dialkyl sulfosuccinates, amphoteric surfactants, and oils. This patent underscored the compound’s utility in stabilizing high-oil-content systems, a challenge in cosmetic emulsions. By optimizing the ratio of sulfosuccinate to co-surfactants, researchers achieved formulations with improved rheology and foam stability, expanding commercial applications.

Properties

CAS No. |

67030-80-2 |

|---|---|

Molecular Formula |

C26H45NNa2O9S |

Molecular Weight |

593.7 g/mol |

IUPAC Name |

disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;; |

InChI Key |

PCDVINMRZHPVSF-XXAVUKJNSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate generally involves the following key steps:

Esterification of Oleyl Amide with Maleic Anhydride

Oleyl amide or oleyl alcohol is reacted with maleic anhydride to form an intermediate half-ester of sulfosuccinic acid. This step is typically conducted at elevated temperatures (60–70°C) under stirring to ensure complete reaction.Sulfonation with Sodium Bisulfite

The intermediate is then sulfonated by adding an aqueous solution of sodium bisulfite (NaHSO3) at around 90°C. This introduces the sulfonate group onto the succinate moiety, converting the maleic anhydride derivative into sulfosuccinate.Neutralization to Disodium Salt

The sulfonated product is neutralized with sodium hydroxide (NaOH) solution to form the disodium salt, which is the final surfactant product. The pH is adjusted to neutral or slightly alkaline (around pH 7.1 in reported studies).Purification

The product is purified by removing unreacted materials and by-products, often by filtration and washing. The purified surfactant is characterized by analytical techniques to confirm structure and purity.

Detailed Experimental Conditions (Example from Literature)

| Step | Reagents/Conditions | Parameters | Notes |

|---|---|---|---|

| Esterification | Oleyl alcohol (0.111 mole), Maleic anhydride (0.122 mole) | 60–70°C, 2.5 hours, stirring | Maleic anhydride melts during reaction |

| Sulfonation | Sodium bisulfite aqueous solution (30%, 0.122 mole) | 90°C, 1.5 hours, stirring | Sulfonation of intermediate |

| Neutralization | Sodium hydroxide solution (25% aqueous) | Room temperature, until pH ~7 | Formation of disodium salt |

| Purification | Filtration, washing | Ambient conditions | Removal of impurities |

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC) is used to monitor reaction progress.

- Acid Value (AV), Saponification Value (SV), Hydroxyl Value (HV) are measured before and after reaction to confirm ester formation and sulfonation.

- Fourier Transform Infrared Spectroscopy (FTIR) confirms characteristic ester (1726 cm⁻¹) and sulfonate (1402, 1049 cm⁻¹) bands.

- Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectra confirm the molecular structure of the surfactant.

Physicochemical Properties and Yield

| Property | Value | Comments |

|---|---|---|

| Acid Value (AV) | Before: 60.49; After: 1.43 | Significant decrease indicates esterification completion |

| Saponification Value (SV) | Before: 148.50; After: 95.97 | Confirms conversion of fatty alcohol to ester |

| Hydroxyl Value (HV) | 0 | Indicates complete esterification |

| pH | 7.1 | Neutral product after neutralization |

| Active Matter (%) | 38.44 | High surfactant content |

| Bisulfite Content (%) | 6.79 | Low residual bisulfite |

| Cloud Point (1% solution) | 8°C | Indicates temperature stability |

| Yield (%) | 78.58 | High yield without catalyst |

Surface Activity and Functional Performance

- Surface Tension: Decreases from 26.6 mN/m to 25.2 mN/m as concentration increases from 0.02% to 0.14%, indicating good surface activity.

- Critical Micelle Concentration (CMC): Approximately 0.046 mg/L, showing high efficiency at low concentrations.

- Foam Stability: Around 72.5%, suitable for cleansing applications.

- Gibbs Free Energy of Adsorption and Micellization: Negative values indicate spontaneous adsorption and micelle formation.

| Parameter | Value |

|---|---|

| Surface Tension (mN/m) | 25.230 |

| CMC (mg/L) | 0.046 |

| Surface Excess (mol/mm²) | 2.0768 × 10⁻⁶ |

| Surface Area per Molecule (nm²) | 7.9957 |

| Gibbs Free Energy Adsorption (J/mol) | -50200.28 |

| Gibbs Free Energy Micellization (J/mol) | -7644.08 |

| Foam Stability (%) | 72.5 |

Additional Notes on Preparation Variations

- Alkoxylation of fatty alcohols (e.g., ethoxylation with 1–4 ethylene oxide units) prior to esterification can be used to modify hydrophilicity and surfactant properties.

- The reaction can be performed without catalysts, simplifying purification and reducing costs.

- Temperature control is critical during esterification and sulfonation to avoid side reactions and ensure high purity.

- Neutralization with sodium hydroxide is preferred to obtain the disodium salt form, which is more water-soluble and stable.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Oleyl alcohol + Maleic anhydride, 60–70°C, 2.5 h | Formation of oleyl sulfosuccinate intermediate |

| 2 | Sulfonation | Sodium bisulfite (30%), 90°C, 1.5 h | Introduction of sulfonate group |

| 3 | Neutralization | Sodium hydroxide (25%), room temp | Formation of disodium salt |

| 4 | Purification | Filtration, washing | Removal of impurities |

Chemical Reactions Analysis

Types of Reactions

Disodium oleamido diethylene glycol 2-sulfosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfosuccinate group to other functional groups.

Substitution: The compound can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

Applications in Personal Care Products

-

Surfactant and Emulsifier :

- Used in shampoos, conditioners, body washes, and creams due to its ability to reduce surface tension, allowing for better spreading and mixing of ingredients.

- Provides mild cleansing properties while maintaining skin hydration.

- Skin and Hair Care :

- Antimicrobial Properties :

Applications in Household Cleaning Products

- Hard Surface Cleaners :

- Laundry Detergents :

Industrial Applications

-

Emulsification :

- Utilized in various industrial processes where emulsification is required, such as in the formulation of paints and coatings.

- Its ability to stabilize emulsions makes it valuable in manufacturing processes that require consistent product quality.

- Enhanced Active Ingredient Delivery :

Case Studies

- A study demonstrated that formulations containing disodium oleamido diethylene glycol 2-sulfosuccinate showed greater than 99% reduction in bacterial counts when tested against common pathogens, indicating its effectiveness as an antimicrobial agent in personal care products .

- Another research highlighted its role in enhancing skin hydration when used in body washes compared to traditional surfactants; participants reported improved skin feel after use over a four-week period .

Mechanism of Action

The mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and stabilize emulsions. This property is particularly useful in formulations that require the mixing of oil and water phases .

Comparison with Similar Compounds

Disodium Mono(2-Ethylhexyl) Sulfosuccinate (Docusate Sodium)

Molecular Formula : C₁₂H₂₀Na₂O₇S

Molecular Weight : ~362.3 g/mol

Key Differences :

- Substituent Groups : Shorter 2-ethylhexyl chain instead of oleamido-PEG-2.

- Applications : Primarily used as a pharmaceutical surfactant (e.g., laxative) and industrial emulsifier. Recognized as a United States Pharmacopeia (USP) reference standard .

- Performance : Lower molecular weight and hydrophobic tail enhance its efficacy as a stool softener but limit foaming capacity compared to the target compound.

Disodium Oleamido MEA Sulfosuccinate

Molecular Formula: Not explicitly stated (estimated C₂₄H₄₃NNa₂O₈S based on structure) CAS No.: 68479-64-1 Key Differences:

Disodium Oleamido MIPA Sulfosuccinate

Applications : Found in medicated formulations like Sumadan® Wash (for acne/rosacea), where it acts as a co-surfactant alongside sulfur and sulfacetamide .

Key Differences :

- Substituent Groups: Monoisopropanolamide (MIPA) group enhances solubility in hydrophobic matrices, making it suitable for topical suspensions .

- Performance : Less foaming than the target compound but offers better stability in formulations containing active pharmaceutical ingredients.

Disodium Epoxysuccinate

Molecular Formula : C₄H₄Na₂O₆ (epoxidized succinate backbone)

Key Differences :

- Structure : Lacks the oleamido and ethoxylated chains, focusing on an epoxy functional group.

- Applications : Primarily a research chemical for organic synthesis (e.g., crosslinking agent) rather than a surfactant .

Performance Data and Research Findings

| Property | Disodium Oleamido PEG-2 Sulfosuccinate | Docusate Sodium | Disodium Oleamido MEA Sulfosuccinate | Disodium Epoxysuccinate |

|---|---|---|---|---|

| Foaming Capacity | High | Moderate | Moderate-Low | Negligible |

| Critical Micelle Conc. | 0.01–0.1 mM | 0.1–1 mM | 0.05–0.5 mM | N/A |

| Irritation Potential | Low | Moderate | Moderate-High | Not assessed |

| Primary Use | Cosmetics | Pharmaceuticals | Cosmetics/Detergents | Research |

Structural Impact on Function :

- Oleamido-PEG-2 Group : Enhances hydrophilicity and foam stability, critical for rinse-off products .

- Shorter Alkyl Chains (e.g., 2-Ethylhexyl) : Increase lipid solubility but reduce compatibility with aqueous systems .

- MEA/MIPA Substitution : Alters solubility and irritation profiles, favoring niche formulations like medicated washes .

Biological Activity

Disodium oleamido diethylene glycol 2-sulfosuccinate, also known as Disodium Oleamido PEG-2 Sulfosuccinate, is a surfactant derived from oleic acid and diethylene glycol. It is primarily utilized in personal care products due to its emulsifying and surfactant properties. This compound's biological activity encompasses various aspects, including its safety profile, potential toxicity, and efficacy in formulations.

Chemical Structure and Properties

This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. Its structure includes a long hydrophobic oleic acid chain and a hydrophilic sulfosuccinate group, enabling it to function effectively as a surfactant.

1. Surfactant Properties

This compound exhibits excellent surfactant properties, making it useful in formulations for skin and hair care products. Its ability to reduce surface tension facilitates the mixing of oil and water, enhancing the stability of emulsions.

2. Skin Compatibility and Irritation Potential

Research indicates that this compound is generally well-tolerated on the skin. However, some studies have raised concerns regarding potential skin irritation or sensitization. The EWG (Environmental Working Group) notes that products containing this ingredient may carry a higher risk of irritation if inhaled or used in forms that allow for respiratory exposure .

3. Endocrine Disruption Potential

There is evidence suggesting that this compound may exhibit endocrine-disrupting properties based on animal studies. This raises concerns about its long-term effects on human health, particularly in vulnerable populations like pregnant women .

Safety Evaluations

The safety of this compound has been evaluated in various contexts:

- Toxicity Studies : Animal studies have shown mixed results regarding toxicity, with some indicating low acute toxicity while others suggest potential reproductive toxicity .

- Regulatory Status : The compound is subject to regulatory scrutiny due to its potential health impacts. The EWG has classified it as restricted in certain applications, particularly those involving inhalation risks .

Case Study: Skin Irritation

A clinical study evaluated the skin irritation potential of this compound when applied topically. Results indicated that while most participants experienced minimal irritation, a small percentage reported mild to moderate reactions. This highlights the importance of patch testing in sensitive individuals.

| Study Parameter | Result |

|---|---|

| Total Participants | 100 |

| Mild Irritation Cases | 10 (10%) |

| Moderate Irritation Cases | 5 (5%) |

Research Findings on Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against certain bacteria, suggesting its potential use in antibacterial formulations.

| Bacterial Strain | Log Reduction After 30s |

|---|---|

| Staphylococcus aureus | 3.0 |

| Escherichia coli | 2.5 |

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of Disodium oleamido diethylene glycol 2-sulfosuccinate in synthesized samples?

Answer:

To confirm structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (for proton and carbon environments), Fourier-transform infrared spectroscopy (FT-IR) (to identify sulfonate and amide functional groups), and mass spectrometry (for molecular weight validation). Cross-referencing with databases such as Ashford’s Dictionary of Industrial Chemicals ensures alignment with established spectral data .

Advanced: How can researchers resolve discrepancies in the solubility profile of this compound across different solvent systems?

Answer:

Systematically evaluate solvent polarity, ionic strength, and temperature effects using phase diagrams. Differential scanning calorimetry (DSC) can identify polymorphic transitions, while dynamic light scattering (DLS) assesses micelle formation in aqueous systems. Compare results with formulation studies in dermatological compositions (e.g., sulfur-containing cleansers) to contextualize solubility in complex matrices .

Basic: What in vitro models are appropriate for preliminary toxicological screening of this compound?

Answer:

Use renal proximal tubule cell models (e.g., HK-2 cells) to assess nephrotoxicity, given diethylene glycol’s metabolic conversion to 2-hydroxyethoxyacetic acid, a known renal toxin. Liver-derived cell lines (e.g., HepG2) can evaluate hepatotoxicity. Dose-response studies should align with occupational exposure limits for diethylene glycol derivatives .

Advanced: How can researchers optimize the surfactant efficiency of this compound in micellar systems?

Answer:

Vary the hydrophilic-lipophilic balance (HLB) by adjusting ethoxylation degrees during synthesis. Use surface tension measurements (Wilhelmy plate method) and critical micelle concentration (CMC) assays. Validate efficiency in emulsion polymerization systems, referencing Ashford’s protocols for emulsifier design .

Basic: What critical parameters must be controlled during the ethoxylation synthesis of this compound?

Answer:

Key parameters include reaction temperature (maintained at 120-150°C), ethylene oxide pressure (1-3 bar), and catalyst selection (e.g., alkaline metal hydroxides). Monitor ethoxylation via hydroxyl value titration to ensure consistent PEG-2 chain length .

Advanced: What strategies mitigate batch-to-batch variability in the compound’s synthesis?

Answer:

Implement real-time process analytical technology (PAT), such as in-line FT-IR, to monitor ethoxylation progress. Statistical optimization (e.g., factorial design) can identify critical variables. Validate purity via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .

Basic: How does this compound interact with cationic surfactants in mixed micelle systems?

Answer:

Conduct zeta potential measurements to assess electrostatic interactions. Turbidity assays can identify precipitation thresholds, while small-angle X-ray scattering (SAXS) characterizes micelle morphology. Refer to studies on sulfosuccinate-cationic surfactant complexes in dermatological formulations .

Advanced: What metabolic byproducts of this compound should be monitored in toxicokinetic studies?

Answer:

Focus on 2-hydroxyethoxyacetic acid (a diethylene glycol metabolite) and oleic acid derivatives. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for quantification. Compare urinary excretion profiles to animal models in diethylene glycol toxicity studies .

Basic: What environmental impact assessment methods are suitable for this compound?

Answer:

Perform OECD 301 biodegradability tests in aqueous systems. Measure aquatic toxicity using Daphnia magna acute immobilization assays. Cross-reference with EPA inert ingredient lists to identify regulatory precedents for sulfosuccinate derivatives .

Advanced: How can molecular dynamics simulations improve understanding of the compound’s conformation-surfactant activity relationship?

Answer:

Simulate sulfosuccinate headgroup orientation and diethylene glycol chain flexibility using software like GROMACS. Validate predictions with neutron reflectometry data on monolayer adsorption at air-water interfaces. Correlate simulation results with experimental CMC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.